molecular formula C26H21NO4 B2830448 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904450-46-0

6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2830448
CAS RN: 904450-46-0
M. Wt: 411.457
InChI Key: CQRPPDHONHWLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one” is a biochemical compound with the molecular formula C19H15NO4 . It has a molecular weight of 321.33 .


Synthesis Analysis

The synthesis of similar compounds involves consecutive Michael addition and Knoevenagel intramolecular condensation reactions . The synthesis of 3-alkoxymethylquinolin-2-ones may be carried out in a one-pot procedure directly from o-(vinylcarbonylamino)acylbenzenes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Michael addition and Knoevenagel intramolecular condensation reactions . These reactions provide 3-alkoxymethyl-, 3-aminomethyl-, and 3-benzylquinolin-2-ones from o-(vinylcarbonylamino)acyl-benzenes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.33 and a molecular formula of C19H15NO4 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives, including compounds structurally related to the specified chemical, have been synthesized and analyzed for their crystal structure, demonstrating their significance in pharmaceutical applications. The synthesis involves stirring specific compounds in chloroform, followed by recrystallization to obtain the title compound, confirmed via NMR and LC-MS spectra. The structure was confirmed by X-ray diffraction, showcasing its potential as a novel isoxazolquinoxalin derivative with anticipated anti-cancer properties (Abad et al., 2021).

Pharmacological Applications

Research into derivatives similar to the specified compound has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), highlighting the therapeutic potential of these compounds. The identification of key structural features essential for Mtb inhibition, including the benzyloxy aniline and the dimethoxy quinoline ring, underscores the relevance of these compounds in developing new anti-tubercular treatments (Asquith et al., 2019).

Material Science and Dye Synthesis

The synthesis of 4-Hydroxybenzo[h]quinolin-2-(1H)-one from specific precursor compounds and its subsequent coupling with diazotized p-substituted aniline derivatives demonstrate its utility in the creation of novel azo dyes. These compounds' structures were elucidated through spectroscopic and analytical methods, and their solvent effects on ultraviolet-visible absorption spectra were studied, indicating their potential use in material sciences and dye synthesis (Rufchahi & Gilani, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that it is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

6-benzyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPPDHONHWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.